2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopentylamine to form an intermediate product. This intermediate is then reacted with thiocarbamoyl chloride to yield the final product . The reaction conditions typically involve the use of an inert atmosphere, such as argon, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-[[cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-23-14-8-12(9-15(24-2)17(14)25-3)11-20(13-6-4-5-7-13)18(26)19-10-16(21)22/h8-9,13H,4-7,10-11H2,1-3H3,(H,19,26)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKQOUHVNUUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2CCCC2)C(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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